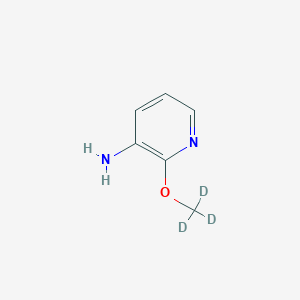
3-Methyl-4-nitrophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitrophenyl acetate is an organic compound with the molecular formula C9H9NO4. It is a pale-yellow to yellow-brown solid and is known for its applications in various chemical reactions and research fields .
Preparation Methods
3-Methyl-4-nitrophenyl acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-methyl-4-nitrophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Methyl-4-nitrophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 3-methyl-4-nitrophenol and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-nitrophenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrophenyl acetate involves its interaction with enzymes or other molecular targets. For example, in enzyme assays, it acts as a substrate for esterases, which hydrolyze the ester bond to release 3-methyl-4-nitrophenol and acetic acid. This reaction can be monitored to study enzyme kinetics and inhibition .
Comparison with Similar Compounds
3-Methyl-4-nitrophenyl acetate can be compared with other similar compounds such as:
4-Nitrophenyl acetate: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-4-nitrophenol: The hydrolysis product of this compound, used in various chemical reactions and research applications.
3-Methyl-4-aminophenyl acetate: The reduction product of this compound, used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific functional groups, which make it a versatile reagent in organic synthesis and enzyme studies.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(3-methyl-4-nitrophenyl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6-5-8(14-7(2)11)3-4-9(6)10(12)13/h3-5H,1-2H3 |
InChI Key |
ZANBTPPDVPZODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



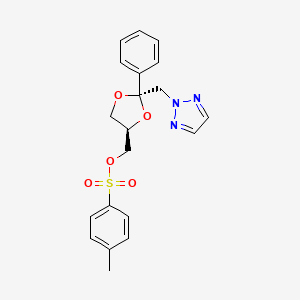
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
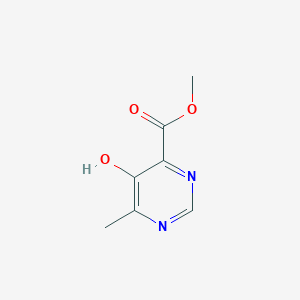
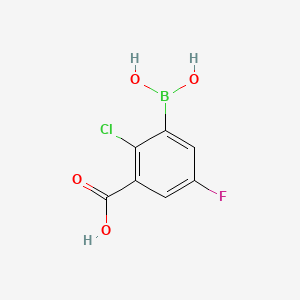
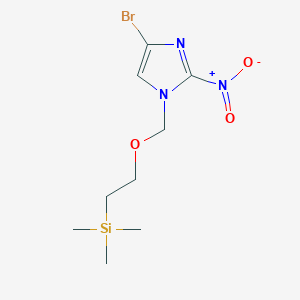

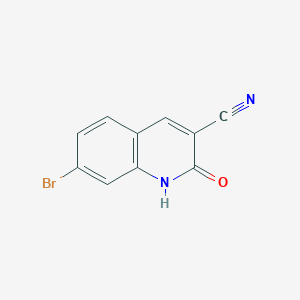
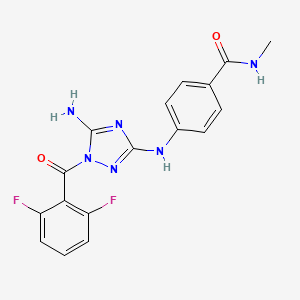
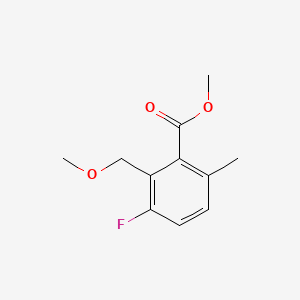
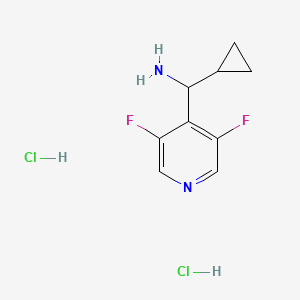
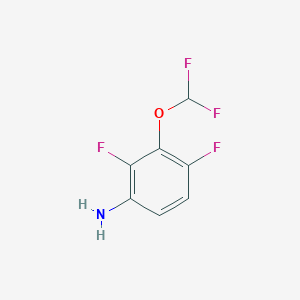
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)
